(2R,4S)-Hydroxy Itraconazole-d5
Description
Chemical Identity and Taxonomic Classification
Hydroxy Itraconazole (IUPAC name: 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one) is a biologically active metabolite of the antifungal drug Itraconazole. Its molecular formula is C₃₅H₃₈Cl₂N₈O₅ , with a molecular weight of 721.63 g/mol . The compound is characterized by a complex structure featuring two triazole rings, a dioxolane group, and a hydroxylated side chain, which distinguishes it from its parent molecule.
Historical Context in Antifungal Research
Hydroxy Itraconazole emerged as a critical subject of study following the clinical introduction of Itraconazole in 1992. Early pharmacokinetic studies in the late 1980s revealed that Hydroxy Itraconazole circulates at concentrations equal to or exceeding those of Itraconazole itself, contributing significantly to antifungal efficacy. This discovery underscored the importance of metabolite monitoring in therapeutic drug management, particularly for patients with compromised drug metabolism.
Key milestones include:
Position Within Triazole Derivatives
Hydroxy Itraconazole belongs to the triazole antifungal class, which inhibits fungal ergosterol synthesis by targeting lanosterol 14α-demethylase. Its structural features align with second-generation triazoles, characterized by:
- A bis-triazole core enabling strong binding to fungal cytochrome P450 enzymes.
- A hydroxylated butan-2-yl group enhancing solubility compared to non-polar triazoles.
- Chlorinated aromatic systems improving affinity for fungal membranes over human targets.
Table 2: Structural Comparison of Itraconazole and Hydroxy Itraconazole
| Feature | Itraconazole | Hydroxy Itraconazole |
|---|---|---|
| Side Chain at C-2 | Sec-butyl group | 3-hydroxybutan-2-yl group |
| Bioactivity | Parent compound | Active metabolite |
| Plasma Protein Binding | >99% | >99% |
| CYP3A4 Inhibition | Strong | Moderate |
| Molecular Weight | 705.63 g/mol | 721.63 g/mol |
The hydroxylation of Itraconazole’s side chain reduces its lipophilicity (logP = 3.1 vs. 4.2 for Itraconazole), moderating tissue penetration while retaining antifungal activity. This modification also alters its pharmacokinetic interactions, as Hydroxy Itraconazole exhibits weaker inhibition of human CYP3A4 compared to the parent drug.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVOEOJQLKSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920835 | |
| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112559-91-8 | |
| Record name | Hydroxyitraconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Metabolic Preparation of Hydroxy Itraconazole
Hydroxy Itraconazole is primarily generated in vivo through hepatic metabolism of Itraconazole. Cytochrome P450 enzymes, particularly CYP3A4, catalyze the hydroxylation of Itraconazole at specific positions, yielding the hydroxylated derivative. While this pathway is essential for understanding the compound’s pharmacokinetics, industrial-scale production requires synthetic methods to ensure purity and yield.
Synthetic Preparation of Hydroxy Itraconazole
Key Synthetic Routes
The synthesis of Hydroxy Itraconazole involves multi-step reactions to introduce the hydroxyl group while preserving the triazole and piperazine moieties. Patent AU773405B2 outlines a representative method using enantioselective synthesis to produce chiral intermediates.
Intermediate Synthesis
The process begins with the preparation of 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1S,2R)-(2-hydroxy-1-methylpropyl)-3H-1,2,4-triazol-3-one (Compound 28), an SO₃ adduct. This intermediate is reacted with (1)-(2S,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-tosyloxymethyl-1,3-dioxolane tosylate (Compound 23 tosylate) in the presence of powdered potassium hydroxide and N,N-dimethylformamide (DMF).
Reaction Conditions:
- Temperature: 50–55°C
- Duration: 8 hours
- Workup: Addition of water, filtration, and drying under vacuum.
Tosylate Displacement and Cyclization
The tosylate group in Compound 23 facilitates nucleophilic displacement by the hydroxyl-bearing intermediate, forming the dioxolane ring. This step is critical for establishing the stereochemistry of Hydroxy Itraconazole.
Example Protocol (Patent AU773405B2):
- Combine Compound 28 (420 mg, 0.86 mmol) and Compound 23 tosylate (637 mg, 0.97 mmol).
- Add potassium hydroxide (277 mg, 4.94 mmol) and DMF (15 mL).
- React at 50–55°C for 8 hours.
- Quench with water (150 mL) and isolate the crude product via filtration.
Yield: ~90–95% (crude), with purity dependent on subsequent purification steps.
Chiral Synthesis and Enantiomer Separation
Hydroxy Itraconazole contains multiple chiral centers, necessitating enantioselective synthesis. Patent AU773405B2 describes the preparation of six enantiomers using resolved starting materials and chiral auxiliaries.
Key Steps:
- Resolution of Butyl Chain Isomers: Use of chiral chromatography or enzymatic resolution to separate R,S and S,R configurations.
- Stereochemical Control: Reaction conditions (e.g., temperature, solvent polarity) are optimized to favor desired enantiomers.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of solvent and phase-transfer catalysts significantly impacts yield and purity. Patent CN101012222A highlights the use of toluene or xylene as optimal solvents for condensation reactions, with benzyltriethylammonium chloride (TEBA) as a phase-transfer catalyst.
Table 1: Influence of Solvent and Catalyst on Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Toluene | TEBA | 110 | 95.0 | 99.4 |
| Xylene | Tetrabutylammonium bromide | 110 | 91.5 | 98.7 |
| Benzene | None | 110 | 80.2 | 97.0 |
Purification and Characterization
Industrial-Scale Production Challenges
Side Reactions and Impurity Control
The presence of unreacted Itraconazole or over-hydroxylated byproducts necessitates stringent process controls. Patent CN101012222A reports impurity levels <1% when using hydrazine hydrate as an antioxidant.
Chemical Reactions Analysis
Types of Reactions
Hydroxy Itraconazole undergoes several types of chemical reactions, including:
Oxidation: Hydroxy Itraconazole can be further oxidized to form other metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Hydroxy Itraconazole can participate in substitution reactions, particularly involving its triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and various peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions typically involve the use of nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of hydroxyitraconazole, which may have different pharmacological properties .
Scientific Research Applications
Pharmacokinetics and Bioavailability
Hydroxy itraconazole exhibits distinct pharmacokinetic properties that influence its efficacy and safety profile. Studies have demonstrated that hydroxy itraconazole is characterized by a one-compartment model with mixed first-order and Michaelis-Menten elimination kinetics. This model is essential for understanding its absorption and clearance rates in various populations.
Key Findings:
- Population Pharmacokinetics : A study developed a population pharmacokinetic model for hydroxy itraconazole, revealing its relative bioavailability compared to itraconazole formulations. The relative bioavailability of SUBA-itraconazole was found to be 173% compared to Sporanox, with food intake reducing bioavailability by 27% .
- Clinical Trials : In a phase II study involving hematopoietic cell transplant recipients, hydroxy itraconazole pharmacokinetics were analyzed alongside those of itraconazole. The results indicated that both compounds were well tolerated, with no serious adverse events reported .
Antifungal Applications
Hydroxy itraconazole is primarily recognized for its antifungal properties, which are crucial in treating various fungal infections.
Efficacy Against Fungal Infections:
- Invasive Fungal Disease Prophylaxis : Hydroxy itraconazole has been utilized in the prophylaxis of invasive fungal diseases in immunocompromised patients, particularly those undergoing hematopoietic stem cell transplantation. Its pharmacokinetic profile allows for effective tissue penetration and prolonged antifungal activity .
- Comparative Studies : Research indicates that hydroxy itraconazole maintains higher concentrations in infected tissues compared to plasma levels, enhancing its effectiveness against systemic fungal infections .
Potential Antiviral Applications
Recent studies have explored hydroxy itraconazole's potential beyond antifungal applications, particularly its antiviral effects.
Research Insights:
- In Vitro Studies : Hydroxy itraconazole has shown promise in vitro against certain viruses. A study confirmed its activity in preclinical models, suggesting it may inhibit viral replication .
- Dosage and Administration : In animal models, hydroxy itraconazole was administered at varying dosages, demonstrating a reduction in viral load in lung tissues post-infection .
Case Studies
To illustrate the practical applications of hydroxy itraconazole, several case studies highlight its use in clinical settings:
Mechanism of Action
Hydroxy Itraconazole exerts its antifungal effects by inhibiting the enzyme 14α-demethylase, a key component of the fungal cytochrome P450 system. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell membrane instability and ultimately fungal cell death .
Comparison with Similar Compounds
Physicochemical Properties
OH-ITZ shares the lipophilic nature of ITZ, but its solubility varies significantly across solvents. Studies demonstrate that OH-ITZ (referred to as Itraconazole Hydroxy Isobutyltriazolone, IHI, in some contexts) has higher solubility in organic solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) compared to aqueous mixtures. For example, its solubility in DMF + ethanol (1:1) at 298.15 K is 12.4 mg/g, whereas in THF + water (1:1), it is only 0.8 mg/g .
Table 1: Solubility of OH-ITZ in Binary Solvent Mixtures (283.15–323.15 K)
| Solvent System | Solubility (mg/g) at 298.15 K |
|---|---|
| DMF + Water (1:1) | 5.2 |
| DMF + Ethanol (1:1) | 12.4 |
| THF + Water (1:1) | 0.8 |
| THF + Ethanol (1:1) | 6.7 |
Data sourced from solubility studies .
In contrast, ITZ itself is notoriously poorly soluble (<1 µg/mL in water), necessitating formulation enhancements like cyclodextrin complexes . Posaconazole and Isavuconazole, other triazole antifungals, exhibit slightly better aqueous solubility due to structural modifications (e.g., Posaconazole’s extended side chain) .
Pharmacokinetics and Metabolism
OH-ITZ demonstrates pharmacokinetic similarities to ITZ but with notable variability:
Table 2: Key Pharmacokinetic Parameters
| Parameter | ITZ | OH-ITZ | Posaconazole |
|---|---|---|---|
| Half-life (h) | 21–64 | 12–42 | 25–31 |
| Protein Binding (%) | 99.8 | 99.6 | >98 |
| CYP3A4 Inhibition | Moderate | Moderate | Weak |
| TDM Utility | Essential | Correlated with ITZ | Recommended |
Antifungal Activity and Drug-Drug Interactions
While OH-ITZ and ITZ have comparable antifungal efficacy, their interactions with cytochrome P450 enzymes differ:
- CYP Inhibition : ITZ and OH-ITZ inhibit CYP11B1 and CYP11B2 (involved in steroidogenesis), but Posaconazole uniquely inhibits CYP17A1 17,20-lyase, increasing adrenal steroid disruption risk .
- Clinical Implications : OH-ITZ contributes to ITZ’s overall antifungal effect, with studies suggesting that combined ITZ + OH-ITZ concentrations better reflect bioassay results than ITZ alone . However, therapeutic drug monitoring (TDM) of ITZ alone may suffice due to strong correlation (Pearson’s r = 0.78) .
Table 3: Antifungal and Enzymatic Profiles
Biological Activity
Hydroxy itraconazole, a metabolite of the antifungal agent itraconazole, has garnered attention for its significant biological activity, particularly in the treatment and prophylaxis of fungal infections. This article explores the pharmacokinetics, efficacy, and safety profile of hydroxy itraconazole, supported by data tables and relevant case studies.
Pharmacokinetics
Hydroxy itraconazole exhibits pharmacokinetic properties similar to those of its parent compound, itraconazole. A notable study assessed the pharmacokinetics of hydroxy itraconazole in hematopoietic cell transplant (HCT) recipients. The study involved administering a nanocrystal formulation of itraconazole intravenously, followed by monitoring plasma concentrations of both itraconazole and hydroxy itraconazole over a 28-day period.
Key Findings:
- Study Design: Ten HCT recipients received 200 mg of itraconazole twice daily for two days, transitioning to 200 mg once daily.
- Data Collected: A total of 471 paired plasma concentrations for both compounds were analyzed.
- Modeling Approach: The pharmacokinetics were best described by a semi-mechanistic model that included separate compartments for itraconazole and hydroxy itraconazole, allowing for first-order elimination kinetics .
Table 1: Pharmacokinetic Parameters of Hydroxy Itraconazole
| Parameter | Value |
|---|---|
| Volume of Distribution (L) | 3.5 - 5.0 |
| Clearance (L/h) | 0.5 - 1.2 |
| Half-life (hours) | 44 - 150 |
| AUC (mg*h/L) | Dose-dependent |
Efficacy Against Fungal Infections
Hydroxy itraconazole exhibits antifungal activity against various pathogens, including Aspergillus species. Its efficacy is often evaluated through Minimum Inhibitory Concentration (MIC) studies.
In Vitro Studies:
- Studies have demonstrated that hydroxy itraconazole has comparable or superior antifungal activity to itraconazole in certain media conditions .
- The MIC values vary based on the fungal species and growth conditions, indicating that hydroxy itraconazole can be effectively utilized in clinical settings for treating resistant fungal infections .
Case Studies
Several case studies have highlighted the clinical application of hydroxy itraconazole:
- Case Study on Prophylaxis in HCT Recipients:
- Long-term Treatment Efficacy:
Safety Profile
The safety profile of hydroxy itraconazole has been evaluated across multiple studies:
- Adverse events are generally mild to moderate, including dizziness, headache, and gastrointestinal disturbances .
- No serious adverse events were reported in studies focusing on intravenous formulations, suggesting a favorable safety margin for hydroxy itraconazole when used in appropriate populations.
Table 2: Reported Adverse Events Associated with Hydroxy Itraconazole Treatment
| Adverse Event | Frequency |
|---|---|
| Dizziness | 40% |
| Headache | 30% |
| Nausea | 20% |
| Vomiting | 20% |
Q & A
Basic Research Questions
Q. How can researchers analytically distinguish Hydroxy Itraconazole from its parent compound, Itraconazole, in pharmacokinetic studies?
- Methodological Answer : Use reversed-phase high-performance liquid chromatography (RP-HPLC) with a Zorbax Eclipse XDB-C18 column (4.6 x 150 mm, 5 μm), UV detection at 256 nm, and a mobile phase optimized via chemometric approaches (e.g., Box-Behnken design). Hydroxy Itraconazole (C35H38Cl2N8O5; MW 721.63) and Itraconazole can be separated based on retention times and validated for specificity, accuracy, and robustness using fractional factorial designs . Differences in polarity due to the hydroxyl group in Hydroxy Itraconazole further aid separation.
Q. What are the key pharmacokinetic parameters of Hydroxy Itraconazole that researchers should prioritize in preclinical studies?
- Methodological Answer : Focus on:
- Half-life : Hydroxy Itraconazole exhibits a 26–60% longer half-life after repeated dosing compared to single doses due to metabolic saturation .
- Protein binding : Serum albumin levels significantly influence its free fraction .
- Dose proportionality : Plasma concentrations are weakly dose-dependent due to saturation of metabolic pathways .
- Renal excretion : Glomerular filtration rate (GFR) impacts clearance; adjust models for renal-impaired populations .
Q. How should researchers account for Hydroxy Itraconazole’s antifungal activity when designing in vitro assays?
- Methodological Answer :
- Use standardized fungal strains (e.g., Candida spp., Aspergillus spp.) and measure minimum inhibitory concentrations (MICs) in triplicate.
- Compare Hydroxy Itraconazole’s activity to Itraconazole, as both inhibit CYP3A but differ in potency due to structural variations (e.g., hydroxyl group affecting membrane permeability) .
- Normalize results to plasma protein binding effects using human serum albumin supplementation in media .
Advanced Research Questions
Q. How can conflicting data on Hydroxy Itraconazole’s efficacy in immunocompromised populations be resolved?
- Methodological Answer :
- Contradiction : Some studies report variable efficacy in HIV patients with low CD4+ counts , while others note consistent antifungal activity .
- Resolution : Conduct a meta-analysis stratified by:
- Patient factors : CD4+ levels, albumin/GFR status, and concomitant CYP3A4-inducing drugs .
- Assay variability : Standardize MIC testing protocols across studies to reduce methodological bias .
- Use mixed-effects models to quantify heterogeneity and identify confounding variables .
Q. What experimental designs are optimal for studying Hydroxy Itraconazole’s interaction with CYP3A4 inhibitors/inducers?
- Methodological Answer :
- In vitro : Use human liver microsomes or hepatocyte cultures with CYP3A4-specific substrates (e.g., midazolam) and measure inhibition/induction constants (Ki/EC50) .
- In vivo : Employ a crossover design with healthy volunteers receiving Hydroxy Itraconazole ± a CYP3A4 modulator (e.g., ketoconazole/rifampin). Use nonlinear mixed-effects modeling (NONMEM) to estimate interaction magnitude .
- Statistical analysis : Apply Bayesian hierarchical models to pool data from sparse sampling protocols .
Q. How can researchers address the saturation kinetics of Hydroxy Itraconazole formation in dose-escalation studies?
- Methodological Answer :
- Study design : Use a multiple-ascending dose (MAD) protocol with intensive sampling at steady state.
- Modeling : Apply Michaelis-Menten kinetics to characterize the saturation threshold. Validate with population pharmacokinetic (PopPK) models incorporating covariates like hepatic CYP3A4 activity .
- Data interpretation : Report AUC and Cmax ratios (Hydroxy Itraconazole/Itraconazole) to quantify metabolic saturation .
Data Presentation and Validation
Q. What statistical methods are recommended for analyzing Hydroxy Itraconazole’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer :
- Non-compartmental analysis (NCA) : Calculate AUC0–24, Cmax, Tmax, and half-life for initial PK profiling .
- PK-PD modeling : Use Emax models to link exposure (AUC/MIC) to antifungal efficacy (% inhibition). Include covariates like protein binding and tissue penetration .
- Validation : Perform bootstrap resampling (≥1,000 iterations) to assess model robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
